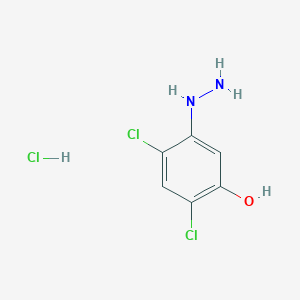![molecular formula C14H16N2O18S3 B1169644 Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone CAS No. 161011-72-9](/img/structure/B1169644.png)
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone, also known as BSOCOES, is a homobifunctional N-hydroxysuccimide (NHS) ester crosslinker . It is used in research areas such as Neurology, Neurotransmission, Depression, Memory, Learning and Cognition, Addiction, Pain and Inflammation . It forms covalent bonds with molecules having primary amines such as peptides and proteins .
Molecular Structure Analysis
The molecular formula of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone is C14H16N2O12S . It has a molecular weight of 436.35 . The spacer arm in BSOCOES contains a sulfone bond .Physical And Chemical Properties Analysis
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone has a molecular weight of 436.35 . It is a white solid . It has a melting point of 169-173 °C . It is slightly soluble in Chloroform, DMSO, and Methanol when heated .科学的研究の応用
Bioremediation : A study by Chhaya & Gupte (2013) describes the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. This indicates the potential use of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone in environmental clean-up applications (Chhaya & Gupte, 2013).
Pharmacological Evaluation : Shukla et al. (2012) conducted research on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. This suggests its potential in the development of new pharmaceuticals (Shukla et al., 2012).
Chemical Warfare Agent Degradation : Sharma et al. (2006) investigated in-situ degradation of sulphur mustard and its simulants on the surface of impregnated carbon systems. Their research sheds light on the potential use of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone in defense applications, particularly in the neutralization of harmful chemical agents (Sharma et al., 2006).
Material Science : Rudż & Podkościelny (2002) explored the copolymerization of Bis(4-methacryloymethylphenyl) sulphone with styrene, highlighting its application in material science and polymer chemistry (Rudż & Podkościelny, 2002).
Chemical Detection : Groenewold et al. (1995) worked on the detection of 2-chloroethyl ethyl sulfide and sulfonium ion degradation products on environmental surfaces using static SIMS. This indicates its use in chemical detection and monitoring (Groenewold et al., 1995).
Crosslinking in Biochemistry : Obermeier & Geiger (1975) discussed the use of Bis-[2-(succinimidooxycarbonyloxy)ethyl]sulfone for the intramolecular crosslinking of insulin, demonstrating its significance in biochemistry and protein studies (Obermeier & Geiger, 1975).
作用機序
The mechanism of action of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone involves the formation of covalent bonds with molecules having primary amines such as peptides and proteins . The spacer arm in BSOCOES contains a sulfone bond, which can be cleaved with alkaline conditions to reverse the linkage .
Safety and Hazards
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the person should be moved to fresh air .
特性
IUPAC Name |
1-[2-[2-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethoxycarbonyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O18S3/c17-9-5-7(36(25,26)27)11(19)15(9)33-13(21)31-1-3-35(23,24)4-2-32-14(22)34-16-10(18)6-8(12(16)20)37(28,29)30/h7-8H,1-6H2,(H,25,26,27)(H,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCWFCBEPFQSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O18S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone | |
CAS RN |
161011-72-9 |
Source


|
| Record name | Bis[2-(3-sulfo-N-succinimidyl-oxycarbonyloxy)ethyl] sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B1169562.png)


![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]pyrrolidine](/img/structure/B1169581.png)